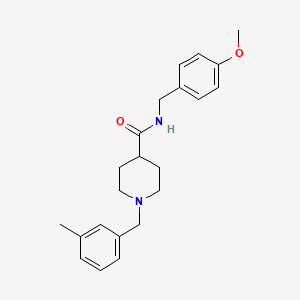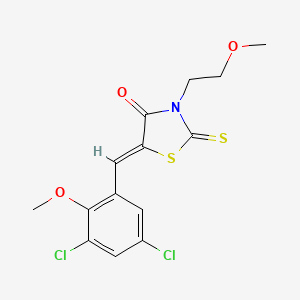![molecular formula C19H20N2O3 B5222052 3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5222052.png)
3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone, also known as EPPQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPQ belongs to the class of quinazolinone derivatives, which have been extensively studied for their various biological activities. EPPQ has been shown to exhibit potent anticancer and anti-inflammatory effects, making it a promising candidate for further research.
作用機序
The mechanism of action of 3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer and inflammation. 3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival, and the NF-κB pathway, which is involved in inflammation. 3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone has also been shown to induce the expression of p53, a tumor suppressor protein, and inhibit the expression of Bcl-2, an anti-apoptotic protein.
Biochemical and Physiological Effects:
3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and inhibition of pro-inflammatory cytokine production. 3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone has also been shown to reduce tumor growth and inflammation in animal models of cancer and inflammatory diseases.
実験室実験の利点と制限
One of the advantages of 3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone is its potent anticancer and anti-inflammatory effects, which make it a promising candidate for further research. 3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone is also relatively easy to synthesize and purify, making it accessible for laboratory experiments. However, one limitation of 3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone, including the development of more efficient synthesis methods and the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative diseases and autoimmune diseases. Further studies are also needed to elucidate the mechanism of action of 3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone and to optimize its pharmacokinetic properties for clinical use. Additionally, the potential synergistic effects of 3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone with other anticancer and anti-inflammatory agents should be investigated.
合成法
3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone can be synthesized using various methods, including the reaction of 3-ethoxyphenol with 3-chloropropylamine to form an intermediate, which is then reacted with anthranilic acid in the presence of a base. The resulting product is 3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone, which can be purified using column chromatography. Other methods of synthesis include the reaction of 3-ethoxyphenol with 3-bromopropylamine, followed by cyclization with anthranilic acid.
科学的研究の応用
3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Several studies have shown that 3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone exhibits potent anticancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, and prostate cancer. 3-[3-(3-ethoxyphenoxy)propyl]-4(3H)-quinazolinone has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing inflammation in animal models of inflammatory diseases.
特性
IUPAC Name |
3-[3-(3-ethoxyphenoxy)propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-23-15-7-5-8-16(13-15)24-12-6-11-21-14-20-18-10-4-3-9-17(18)19(21)22/h3-5,7-10,13-14H,2,6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSDZUAQUDPRQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-cyano-4-(ethylthio)-2-methyl-N-phenyl-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide](/img/structure/B5221972.png)
![6-amino-4-(3-furyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5221978.png)
![N-(3-methoxyphenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5221986.png)
![N-methyl-1-(1-{[1-(5-methyl-1,3-benzoxazol-2-yl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine bis(trifluoroacetate)](/img/structure/B5221996.png)
![4-(2-naphthyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5221999.png)

![2-{[2-(2,4-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-6-nitro-1,3-benzothiazole](/img/structure/B5222005.png)
![4-(4-ethoxyphenyl)-1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5222012.png)

![methyl 2-[(6-nitro-1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5222024.png)
amino]benzamide](/img/structure/B5222037.png)
![2-[2-(2,4-dimethylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5222040.png)
amino]benzamide](/img/structure/B5222053.png)
![tetramethyl 5,5'-[(1,2-dioxo-1,2-ethanediyl)diimino]diisophthalate](/img/structure/B5222066.png)